molecular formula C11H18FNO4 B12511948 1-(Tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid

1-(Tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid

Cat. No.: B12511948
M. Wt: 247.26 g/mol
InChI Key: HTEKKPRKMGEXAE-UHFFFAOYSA-N
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Description

1-(Tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile chiral building block, with its stereochemistry being critical for its application. The specific stereoisomers, including (2R,4S) and (2S,4S) , are distinct and should be selected based on the desired configuration of the target molecule. The incorporation of a fluorine atom at the 4-position of the piperidine ring is a common strategy in lead optimization. This atom can profoundly influence the molecule's biological activity, metabolic stability, and membrane permeability, making it a key feature in the development of bioactive compounds . The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, facilitating selective reactions at the carboxylic acid moiety . This functional group handles allows researchers to readily incorporate this complex scaffold into larger, more sophisticated molecules via peptide coupling or other conjugation techniques. This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic applications . Proper handling procedures should be followed, and it is recommended to store the compound under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEKKPRKMGEXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc Protection of Piperidine Precursors

The tert-butoxycarbonyl (Boc) group is typically introduced early in the synthesis to protect the piperidine nitrogen. A common approach involves reacting 4-fluoropiperidine-2-carboxylic acid or its ester derivatives with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.

Example Protocol :

  • Starting Material : 4-Carboxypiperidine (I).
  • Boc Protection : React with Boc₂O (1.1 equiv) in tetrahydrofuran (THF) and aqueous NaOH (1 M) at 0–25°C for 4–6 hours.
  • Yield : 85–90% for 1-tert-butoxycarbonyl-4-carboxypiperidine (II).

Fluorination Strategies

Fluorination at the 4-position is achieved via nucleophilic or electrophilic agents. Key methods include:

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used for converting hydroxyl or carbonyl groups to fluorides.

Procedure :

  • Substrate : 1-Boc-4-hydroxypiperidine-2-carboxylic acid.
  • Reaction : Treat with DAST (1.2 equiv) in dichloromethane (DCM) at -15°C for 2 hours.
  • Workup : Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (hexane/EtOAc 7:3).
  • Yield : 75–80%.
Selectfluor-Based Electrophilic Fluorination

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination of sp³ carbons.

Conditions :

  • Solvent : Acetonitrile/water (9:1).
  • Temperature : 50°C, 12 hours.
  • Yield : 65–70%.

Stereochemical Control and Chiral Synthesis

The stereochemistry at C2 and C4 is critical for biological activity. Enantioselective methods include:

Chiral Auxiliary Approaches

  • Substrate : (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid.
  • Steps : Boc protection → DAST fluorination → hydrolysis.
  • Enantiomeric Excess (ee) : >98% when using chiral catalysts like (R)-BINOL.

Asymmetric Hydrogenation

  • Catalyst : Pd/C or Rh-DIOP complexes.
  • Substrate : 4-Fluoropiperidine-2-carboxylic acid tert-butyl ester.
  • Conditions : H₂ (50 psi), ethanol, 25°C.
  • ee : 95–97%.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Stereoselectivity Purification
DAST Fluorination DAST, DCM 75–80 Moderate Column Chromatography
Selectfluor Fluorination Selectfluor, MeCN/H₂O 65–70 Low Recrystallization (EtOH)
Chiral Auxiliary (R)-BINOL, Boc₂O 70–75 High (98% ee) Chiral HPLC
Asymmetric Hydrogenation Rh-DIOP, H₂ 85–90 High (95–97% ee) Filtration, Distillation

Industrial-Scale Production

Continuous Flow Systems

  • Advantages : Improved heat transfer, reduced reaction time.
  • Protocol :
    • Boc protection in a tubular reactor (residence time: 10 min, 80°C).
    • Fluorination using DAST in a microreactor (residence time: 5 min, -15°C).
    • Throughput : 1 kg/hour with >90% purity.

Green Chemistry Innovations

  • Solvent Replacement : Water instead of THF for Boc protection.
  • Catalyst Recycling : Immobilized lipases for enantioselective steps.

Challenges and Optimization

Byproduct Formation

  • Issue : Over-fluorination or epimerization during DAST reactions.
  • Mitigation : Strict temperature control (-15°C to 0°C) and stoichiometric DAST.

Purification Difficulties

  • Problem : Co-elution of diastereomers in column chromatography.
  • Solution : Use of chiral stationary phases (e.g., Chiralpak IA) for HPLC.

Yield Enhancement

  • Optimized Conditions :
    • Boc Protection : Use triethylamine (1.5 equiv) to neutralize HCl byproducts.
    • Fluorination : Add molecular sieves to absorb HF.

Recent Advances (Post-2023)

Photocatalytic Fluorination

  • Catalyst : Ir(ppy)₃ under blue LED light.
  • Substrate : 1-Boc-piperidine-2-carboxylic acid.
  • Yield : 78% with 92% regioselectivity.

Enzymatic Desymmetrization

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Reaction : Kinetic resolution of racemic 4-fluoropiperidine-2-carboxylic acid esters.
  • ee : >99% for (2S,4R)-isomer.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid is used in various scientific research applications:

  • Synthesis of Bioactive Molecules: It serves as a building block in the synthesis of novel pharmaceuticals.
  • Pharmaceutical Intermediates: The compound is utilized as an intermediate in the production of drug candidates.
  • Enzyme Inhibition: Derivatives of this compound have been shown to inhibit specific enzymes involved in metabolic disorders. For example, research featured in the Journal of Medicinal Chemistry highlighted its potential as a selective protease inhibitor.
  • Anti-inflammatory Effects: Studies on animal models suggest that similar compounds exhibit anti-inflammatory properties, indicating potential therapeutic applications for treating inflammatory diseases.
  • Neuroprotective Properties: Research has explored the neuroprotective effects of this compound in vitro, with results suggesting it can reduce oxidative stress markers in neuronal cells, hinting at its potential use in neurodegenerative disease therapies.
  • Cosmetic product development: Experimental design techniques are used to optimize the formulation development process .

Pharmacokinetics

The compound displays high gastrointestinal absorption due to its lipophilic nature and can cross the blood-brain barrier, making it potentially beneficial for therapies targeting the central nervous system.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amine from unwanted reactions, allowing for selective transformations at other sites on the molecule. Upon deprotection, the free amine can participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Differences
1-(Tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid (target compound) 2165801-50-1 Fluorine C₁₁H₁₈FNO₄ 247.26 Baseline for comparison; fluorine enhances electronegativity and metabolic stability
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 261777-31-5 Phenyl C₁₇H₂₃NO₄ 305.37 Bulkier phenyl group increases lipophilicity; may enhance π-π interactions
1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid 495415-51-5 Trifluoromethyl C₁₂H₁₈F₃NO₄ 297.27 Strong electron-withdrawing CF₃ group alters electronic properties and acidity
1-(Tert-butoxycarbonyl)-3,3-difluoro-4-methylpiperidine-4-carboxylic acid 1334414-61-7 Difluoro, methyl C₁₂H₂₀F₂NO₄ 281.29 Dual fluorine atoms and methyl group increase steric hindrance
(2S,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 Phenyl (pyrrolidine ring) C₁₆H₂₁NO₄ 291.34 Pyrrolidine (5-membered ring) vs. piperidine (6-membered); affects ring strain

Structural and Functional Analysis

Fluorine vs. Phenyl Substituents
  • Fluorine (Target Compound) : The electronegative fluorine atom induces dipole interactions, improving binding affinity to biological targets. It also reduces metabolic degradation by blocking cytochrome P450 oxidation sites .
  • The phenyl group is advantageous in kinase inhibitors due to π-stacking with aromatic residues .
Trifluoromethyl vs. Difluoro-Methyl Groups
  • Trifluoromethyl (CAS 495415-51-5) : The CF₃ group is strongly electron-withdrawing, increasing the carboxylic acid's acidity (pKa ~1-2). This property is useful in prodrug design .
  • Difluoro-Methyl (CAS 1334414-61-7) : The geminal difluoro group creates a "fluorine shield," sterically protecting adjacent reactive sites while maintaining moderate electronegativity .
Piperidine vs. Pyrrolidine Cores
  • Piperidine (6-membered ring) : Offers conformational flexibility, favoring interactions with larger binding pockets (e.g., GPCR targets).
  • Pyrrolidine (5-membered ring, CAS 96314-29-3) : Increased ring strain enhances reactivity, making it suitable for cross-coupling reactions in synthesis .

Biological Activity

1-(Tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid, also known by its IUPAC name and various synonyms, is a compound with significant biological activity. Its structure includes a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) group, which is crucial for its chemical reactivity and biological interactions. This article reviews the biological activity of this compound based on diverse sources, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}FNO4_4
  • Molecular Weight : 247.26 g/mol
  • CAS Number : 2115907-97-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom enhances lipophilicity, aiding in membrane permeability and receptor binding.

Pharmacological Activity

This compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties. The fluorine substitution may enhance the compound's ability to disrupt microbial cell membranes.
  • CNS Activity : Due to its piperidine structure, the compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Research suggests that derivatives of piperidine can act as modulators in various neurological disorders.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Anticancer Properties : A study investigated the role of fluorinated piperidine derivatives in cancer cell lines. Results indicated that such compounds could induce apoptosis in certain cancer types through mitochondrial pathways.
  • Neuropharmacology : Research on piperidine derivatives has shown promise in treating neurodegenerative diseases by modulating dopamine receptors, suggesting that this compound may have similar effects.

Data Table: Biological Activity Summary

Activity Effect References
AntimicrobialInhibitory effect on bacterial growth
CNS ModulationPotential antidepressant effects
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter systems

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid in laboratory environments?

  • Answer: Critical safety measures include using personal protective equipment (PPE) such as gloves and approved goggles, working in a fume hood to prevent inhalation, and avoiding dust formation. Storage at 2–8°C in a dry environment is recommended. Immediate washing and medical consultation are advised upon exposure .

Q. What are the primary synthetic methodologies for synthesizing this compound, and what parameters influence reaction success?

  • Answer: Synthesis typically involves multi-step reactions, including Boc protection, fluorination, and carboxylation. Key parameters include temperature control (e.g., 20–50°C for deprotection), catalyst selection (e.g., palladium diacetate), and inert atmospheres. Purification via column chromatography or recrystallization is often required .

Q. Which analytical methods are recommended for verifying structural identity and purity?

  • Answer: High-performance liquid chromatography (HPLC) assesses purity (>95%), nuclear magnetic resonance (NMR) confirms structural integrity, and mass spectrometry (MS) verifies molecular weight. Melting point determination and IR spectroscopy provide additional validation .

Advanced Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Answer: Yield optimization involves adjusting reaction conditions (e.g., temperature gradients from 40–100°C), catalyst loading (e.g., tert-butyl XPhos), and solvent selection (tert-butyl alcohol). Real-time monitoring via TLC or HPLC identifies bottlenecks in intermediate steps .

Q. What strategies resolve contradictions between experimental data and published literature?

  • Answer: Cross-validate using X-ray crystallography or 2D NMR to confirm structural assignments. Replicate procedures under controlled conditions (e.g., anhydrous environments) and consult corrigenda for updated data, as seen in structural reassignments of related compounds .

Q. How does the Boc group influence reactivity in subsequent derivatization reactions?

  • Answer: The tert-butoxycarbonyl (Boc) group introduces steric hindrance, limiting nucleophilic attacks. Deprotection with HCl/dioxane or orthogonal protecting groups (e.g., Fmoc) enables selective modifications. Computational modeling predicts steric effects on reaction pathways .

Q. What are the implications of thermal instability in Boc-protected piperidine derivatives?

  • Answer: Thermal decomposition (e.g., at >100°C) may release hazardous gases (e.g., carbon oxides). Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) assesses stability. Avoid prolonged heating and store at 2–8°C to mitigate degradation .

Methodological Considerations

  • Handling Contradictions in Spectral Data: Use multiple techniques (e.g., 13C^{13}\text{C} NMR, HRMS) to cross-validate results. For example, discrepancies in melting points or log Pow values may arise from polymorphic forms or solvent residues, requiring recrystallization or repeated analyses .
  • Environmental Precautions: Prevent compound entry into drainage systems via spill containment (e.g., absorbent materials) and neutralization protocols. Environmental toxicity assessments are recommended for waste disposal .

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